Cyclopropa(4,5)cyclopenta(1,2-C)pyridine-6-carboxylic acid, 3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)(1,1'-biphenyl)-3-yl)methoxy)-5,5a,6,6a-tetrahydro-, (5aR,6S,6aS)-
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for MK-8666 are not extensively detailed in publicly available literature. it is known that MK-8666 is administered orally in clinical trials, indicating that it is formulated in a way that ensures its stability and bioavailability .
Chemical Reactions Analysis
MK-8666 undergoes several types of chemical reactions, including:
Substitution: The compound can form covalent bonds with amino acids such as lysine, serine, and cysteine through transacylation reactions.
Conjugation: In rat hepatocytes, MK-8666 is also metabolized to a taurine conjugate.
Common reagents and conditions used in these reactions include liver microsomes fortified with cofactors such as UDPGA, CoA, and ATP . The major products formed from these reactions are acyl glucuronides and taurine conjugates .
Scientific Research Applications
MK-8666 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. It enhances insulin secretion in a glucose-dependent manner, reducing the risk of hypoglycemia . Clinical trials have shown that MK-8666 is generally well-tolerated and effective in lowering fasting plasma glucose levels . Additionally, molecular dynamics simulations have provided insights into the positive cooperativity between MK-8666 and other agonists, which could inform the design of new therapeutic agents .
Mechanism of Action
MK-8666 exerts its effects by binding to the free fatty acid receptor 1 (FFAR1), a G protein-coupled receptor. Upon activation, FFAR1 enhances glucose-stimulated insulin secretion from pancreatic β cells . The binding of MK-8666 to FFAR1 is mediated by extracellular loop 2 (ECL2) of the receptor . Additionally, MK-8666 and other agonists can stabilize each other, influencing their binding and unbinding dynamics .
Comparison with Similar Compounds
MK-8666 is similar to other GPR40 agonists such as TAK-875 and AMG 837. it is unique in its partial agonist activity and its ability to form positive binding cooperativity with full allosteric agonists like AP8 . This cooperativity can enhance the therapeutic effects of MK-8666 and reduce potential side effects . Other similar compounds include CPL207280, which has shown promising results in preclinical studies .
References
Properties
CAS No. |
1544739-75-4 |
---|---|
Molecular Formula |
C29H31NO6S |
Molecular Weight |
521.6 g/mol |
IUPAC Name |
(2S,3S,4R)-8-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-9-azatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylic acid |
InChI |
InChI=1S/C29H31NO6S/c1-17-10-22(35-8-5-9-37(3,33)34)11-18(2)26(17)20-7-4-6-19(12-20)16-36-25-14-21-13-23-27(24(21)15-30-25)28(23)29(31)32/h4,6-7,10-12,14-15,23,27-28H,5,8-9,13,16H2,1-3H3,(H,31,32)/t23-,27-,28+/m1/s1 |
InChI Key |
CODQKEMYZZKQAE-QPVYNBJUSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=NC=C4[C@H]5[C@H]([C@@H]5C(=O)O)CC4=C3)C)OCCCS(=O)(=O)C |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=NC=C4C5C(C5C(=O)O)CC4=C3)C)OCCCS(=O)(=O)C |
Origin of Product |
United States |
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